molecular formula C20H25F3N2O3 B1473807 Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1402148-95-1

Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B1473807
M. Wt: 398.4 g/mol
InChI Key: JNTNTUCDODHOSZ-UHFFFAOYSA-N
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Description

The compound is a spirocyclic compound, which means it has two rings that share a single atom . The “tert-butyl” part refers to a tertiary butyl group, which is a carbon atom bonded to three other carbon atoms and a hydrogen atom. The “3-oxo” part indicates a carbonyl group (C=O) at the 3rd position in the ring. The “4-(4-(trifluoromethyl)phenyl)” part suggests a phenyl ring with a trifluoromethyl group attached at the 4th position. The “2,8-diazaspiro[4.5]decane-8-carboxylate” part indicates a spirocyclic structure with two nitrogen atoms at positions 2 and 8, and a carboxylate group at the 8th position .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the nitrogen atoms would likely make the compound a base, and the carbonyl and carboxylate groups would likely make the compound polar .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The polarity of this compound, due to the presence of the carbonyl and carboxylate groups, would likely make it soluble in polar solvents. The presence of the nitrogen atoms might make the compound a weak base .

Future Directions

The study of spirocyclic compounds is an active area of research in organic chemistry, due to their prevalence in biologically active natural products. Future research on this compound could involve exploring its potential biological activity, or developing new synthetic routes to its production .

properties

IUPAC Name

tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N2O3/c1-18(2,3)28-17(27)25-10-8-19(9-11-25)12-24-16(26)15(19)13-4-6-14(7-5-13)20(21,22)23/h4-7,15H,8-12H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTNTUCDODHOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
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Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 3
Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 5
Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

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